An In-depth Technical Guide to 2-Bromo-5-methylphenol: Chemical Properties and Structure
An In-depth Technical Guide to 2-Bromo-5-methylphenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-Bromo-5-methylphenol. The information is intended to support researchers, scientists, and professionals in drug development and other chemical synthesis applications.
Core Chemical Properties
2-Bromo-5-methylphenol is a brominated derivative of m-cresol. It is a solid at room temperature and possesses a distinct phenolic character. Its key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₇H₇BrO |
| Molecular Weight | 187.03 g/mol |
| CAS Number | 14847-51-9 |
| Appearance | Off-white to dark brown crystalline solid |
| Melting Point | 62 °C |
| Boiling Point | 206-208 °C at 731 Torr |
| Density | 1.554 g/cm³ (estimate) |
| Solubility | Slightly soluble in Chloroform and DMSO.[1] Soluble in ether. |
| pKa | 8.54 ± 0.10 (Predicted) |
| Flash Point | 85.8 ± 21.8 °C |
| Refractive Index | 1.5772 (estimate) |
Chemical Structure and Identification
The structural details and identifiers for 2-Bromo-5-methylphenol are crucial for its accurate identification and use in chemical databases and synthesis planning.
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IUPAC Name: 2-Bromo-5-methylphenol
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Synonyms: 6-Bromo-m-cresol, 6-Bromo-3-methylphenol, Phenol, 2-bromo-5-methyl-
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SMILES String: Cc1ccc(Br)c(O)c1
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InChI Key: WWGPJMNOBVKDQO-UHFFFAOYSA-N
The chemical structure of 2-Bromo-5-methylphenol is depicted in the following diagram:
Caption: Chemical structure of 2-Bromo-5-methylphenol.
Experimental Protocols
Synthesis of 2-Bromo-5-methylphenol
There are two primary methods for the synthesis of 2-Bromo-5-methylphenol.
1. Sandmeyer-type Reaction from 6-Amino-m-cresol
This method involves the diazotization of an amino group followed by its replacement with bromine.[2]
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Step 1: Diazotization
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Prepare a solution of sodium nitrite (2.8 g, 41 mmol) in 5 ml of water.
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In a separate flask, create an ice-cooled mixture of 6-amino-m-cresol (5.0 g, 41 mmol) and 48% hydrobromic acid (17 ml, 100 mmol).
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Rapidly add the sodium nitrite solution to the stirring amino-cresol mixture, maintaining the temperature below 10°C with the addition of ice chips.
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Step 2: Bromination
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Prepare a boiling mixture of copper(I) bromide (6.4 g, 22 mmol) and 48% hydrobromic acid (5 ml).
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Add the previously prepared diazonium salt solution in portions over 30 minutes to the boiling copper(I) bromide mixture.
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Reflux the resulting mixture for an additional 30 minutes.
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Step 3: Work-up and Purification
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Cool the reaction mixture and extract it twice with 100 ml portions of ether.
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Combine the organic extracts, wash with water, and dry over magnesium sulfate.
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Evaporate the solvent.
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Purify the residue by silica gel chromatography using a 98:2 hexanes/ethyl acetate eluent to yield 2-Bromo-5-methylphenol as an oil (1.6 g, 20% yield).[2]
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The following diagram illustrates the workflow for this synthesis method:
Caption: Workflow for the synthesis of 2-Bromo-5-methylphenol.
2. Direct Bromination of m-Cresol
A more direct approach is the electrophilic bromination of m-cresol.[2] Achieving selectivity for the 2-position requires careful control of reaction conditions.
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General Procedure:
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Dissolve m-cresol in a suitable inert solvent such as carbon tetrachloride.
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Cool the solution and add a solution of bromine chloride in the same solvent dropwise with stirring. The use of bromine chloride can enhance selectivity for ortho-bromination.
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Maintain the reaction at a controlled temperature (e.g., 23-27°C).
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After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.
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The reaction mixture is then washed with water to remove any acid byproducts.
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The product can be isolated by distillation of the solvent. Further purification may be achieved by vacuum distillation or chromatography.
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Analytical Methods
Gas Chromatography-Flame Ionization Detection (GC-FID)
As an underivatized phenol, 2-Bromo-5-methylphenol can be analyzed by GC-FID. EPA Method 8041A provides a general framework for the analysis of phenols.[3][4]
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Column: A wide-bore fused-silica open tubular column is recommended for good resolution and sensitivity.
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Detector: A Flame Ionization Detector (FID) is typically used.
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Sample Preparation: Samples can be extracted using appropriate methods (e.g., liquid-liquid extraction with a suitable solvent like methylene chloride) and concentrated before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural confirmation of 2-Bromo-5-methylphenol. Spectral data can be found in various chemical databases.
Reactivity and Biological Activity
2-Bromo-5-methylphenol exhibits reactivity typical of a phenol, with the hydroxyl group activating the aromatic ring towards electrophilic substitution. The presence of the bromine atom also allows for its use in cross-coupling reactions to form more complex molecules.
There is limited publicly available information regarding the specific biological activities or signaling pathway involvement of 2-Bromo-5-methylphenol. Its primary documented use is as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals. General toxicological assessments classify it as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[1][5] Further research is needed to fully elucidate its biological profile.
